3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Description
The compound 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide belongs to the class of 4-thiazolidinone derivatives, characterized by a five-membered thiazolidinone ring with conjugated substituents. Key structural features include:
- Core structure: A 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl scaffold with a (5E)-4-methoxybenzylidene group at position 3.
- Stereochemistry: The (5E)-configuration ensures spatial orientation of the 4-methoxyphenyl group, influencing molecular packing and biological interactions.
This compound shares synthetic pathways with analogs, such as condensation of thiosemicarbazides with chloroacetic acid and cyclization in acidic media . Computational studies suggest a molecular weight of ~403.48 g/mol (estimated from analogs) and a polar surface area conducive to membrane permeability .
Properties
IUPAC Name |
3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S3/c1-23-12-4-2-11(3-5-12)10-13-15(22)20(17(24)26-13)8-6-14(21)19-16-18-7-9-25-16/h2-5,7,9-10H,6,8H2,1H3,(H,18,19,21)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKXNZWAVCCKPM-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 378.49 g/mol. The structural features include a thiazolidinone core, which is known for various pharmacological properties.
Structural Formula
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial and antifungal properties. A study highlighted that compounds similar to our target demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often ranged from 0.004 to 0.030 mg/mL against various pathogens, suggesting potent antimicrobial effects .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 0.004 |
| Compound 2 | Escherichia coli | 0.015 |
| Compound 3 | Candida albicans | 0.030 |
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, one derivative demonstrated a significant reduction in viability of MCF-7 breast cancer cells at concentrations as low as .
Table 2: Cytotoxicity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 1 |
| Compound B | HeLa (cervical cancer) | 2 |
| Compound C | A549 (lung cancer) | 0.5 |
The proposed mechanism of action for the antimicrobial activity involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In anticancer applications, these compounds may induce apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Study on Antibacterial Activity
In a comparative study, a series of thiazolidinone derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications at the C5 position significantly affected antibacterial potency, with certain substitutions yielding MIC values lower than those of standard antibiotics .
Study on Anticancer Properties
Another study focused on the effect of thiazolidinone derivatives on various cancer cell lines. The results suggested that these compounds could serve as potential leads in drug development due to their ability to selectively target cancer cells while sparing normal cells .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It acts by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound can potentially reduce inflammation and alleviate symptoms associated with various inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies. It has demonstrated effectiveness against a range of bacterial pathogens by disrupting bacterial cell wall synthesis. This mechanism positions it as a candidate for further investigation in the development of new antimicrobial agents .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit COX enzymes could contribute to reduced tumor growth and proliferation in certain cancer types. Further research is needed to elucidate its full potential in cancer therapy .
Case Studies
-
Anti-inflammatory Effects in Animal Models
- A study conducted on animal models showed that administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating conditions like arthritis and other inflammatory disorders.
-
Antimicrobial Efficacy Against Resistant Strains
- In vitro tests demonstrated that the compound was effective against multi-drug resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent in an era of increasing antibiotic resistance.
- Evaluation of Anticancer Activity
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their differences:
*XLogP3 estimated from analogs.
Key Observations:
Heterocyclic Amides: The 1,3-thiazol-2-yl group (target compound) offers stronger hydrogen-bonding capacity than pyridin-2-yl () or morpholin-4-yl (), impacting solubility and target affinity.
Stereochemistry :
- The (5E)-configuration in the target compound vs. (5Z) in analogs (e.g., ) alters dihedral angles, affecting molecular packing and crystallinity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s XLogP3 (~3.5) suggests moderate membrane permeability, comparable to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
